molecular formula C14H13N5O2S B2477698 2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894060-59-4

2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No. B2477698
M. Wt: 315.35
InChI Key: IUVXBKVQRVWUMA-UHFFFAOYSA-N
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Description

The compound “2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” is a heterocyclic compound . It contains a triazole ring, which is a five-membered aromatic azole chain with two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . For instance, the reaction of 6a with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 hours afforded a related compound .


Molecular Structure Analysis

The molecular structure of “2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” is likely to be complex due to the presence of multiple rings including a triazole ring and a pyridazine ring . The triazole ring is a five-membered heterocycle with three nitrogen atoms and two carbon atoms .


Chemical Reactions Analysis

Triazole compounds, including “2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide”, are known to undergo a variety of chemical reactions . For instance, they can react with hydrazonoyl halides to form a variety of heterocyclic compounds .

Scientific Research Applications

Antiviral Activity

  • Anti-HAV Activity: Compounds derived from 6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine, similar to 2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide, have shown promising antiviral activity against the Hepatitis-A virus (HAV) (Shamroukh & Ali, 2008).

Anticancer Properties

  • PI3Ks Inhibition for Anticancer Effects: N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, related to our compound of interest, exhibits significant anticancer effects and inhibits PI3Ks, making it a potential therapeutic agent for cancer (Wang et al., 2015).
  • Antiproliferative Activities: Similar compounds have been evaluated for their antiproliferative activities against various human cancer cell lines, demonstrating potential as effective anticancer agents with low toxicity (Kumar et al., 2019).

Pharmaceutical Importance

  • Heterocyclic Compounds in Medicinal Chemistry: Heterocyclic compounds like pyridazine analogs, closely related to our compound, have shown significant pharmaceutical importance, particularly in the development of new drugs (Sallam et al., 2021).

Antihistaminic Agents

  • H1-antihistaminic Activity: Compounds similar to 2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide have been found to possess significant H1-antihistaminic activity, potentially serving as new classes of antihistamines (Alagarsamy et al., 2009).

Antimicrobial Activity

  • Antimicrobial Properties: Some derivatives of [1,2,4]triazolo[4,3-b]pyridazine have shown promising antibacterial, antifungal, and antitubercular activities, suggesting their potential as antimicrobial agents (Shiradkar & Kale, 2006).

Future Directions

The future directions for the research and development of “2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” and similar compounds could include further exploration of their synthesis, analysis of their physical and chemical properties, investigation of their biological activities, and evaluation of their safety and hazards .

properties

IUPAC Name

2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-21-10-4-2-3-9(7-10)11-5-6-13-16-17-14(19(13)18-11)22-8-12(15)20/h2-7H,8H2,1H3,(H2,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVXBKVQRVWUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC(=O)N)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

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